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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of ABC99, a potent and

selective irreversible inhibitor of the Wnt-deacylating enzyme NOTUM. The information

presented herein is supported by experimental data to aid in the evaluation of ABC99 as a

research tool for studying Wnt signaling pathways.

Introduction to ABC99
ABC99 is an N-hydroxyhydantoin (NHH) carbamate that demonstrates low-nanomolar potency

in inhibiting NOTUM, a key negative regulator of the Wnt signaling pathway.[1][2] By removing

a palmitoleate group from Wnt proteins, NOTUM prevents them from binding to their Frizzled

receptors, thereby attenuating Wnt signaling. ABC99 covalently modifies the catalytic serine of

NOTUM, leading to its irreversible inhibition and the preservation of Wnt-mediated cellular

signaling.[1]

Selectivity Profiling of ABC99
The selectivity of ABC99 has been rigorously assessed against a broad panel of serine

hydrolases using a quantitative, mass spectrometry-based Activity-Based Protein Profiling

(ABPP) platform. This methodology allows for the direct assessment of inhibitor engagement

with active enzymes in a complex biological sample.
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The following table summarizes the selectivity of ABC99 against its primary target, NOTUM,

and other serine hydrolases. The data is derived from competitive ABPP experiments

performed in the conditioned media of SW620 cells.[1]

Target Enzyme IC50 (nM)
% Inhibition (at 0.5
µM ABC99)

Notes

NOTUM 13 >95%

Primary target; potent

and irreversible

inhibition.

ABHD6 >1000 ~50%

Partial, concentration-

dependent inhibition

observed.

Other Serine

Hydrolases (63

enzymes)

>10,000
Not Significantly

Inhibited

Virtually no cross-

reactivity observed.

Note: The 63 other serine hydrolases tested showed no significant inhibition at concentrations

of ABC99 that fully blocked NOTUM activity. For a complete list of the serine hydrolases

profiled, please refer to the supplementary information of Suciu et al., 2018, ACS Med Chem

Lett.[1][3]

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of ABC99 and the experimental approach to

determine its selectivity, the following diagrams are provided.
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Wnt Signaling Pathway and ABC99 Inhibition
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Caption: ABC99 inhibits NOTUM, preventing Wnt protein inactivation.
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Quantitative ABPP Workflow for ABC99 Selectivity
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Caption: Workflow for assessing ABC99 selectivity using ABPP.
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Experimental Protocols
Quantitative Mass Spectrometry-Based Activity-Based
Protein Profiling (ABPP)
This protocol outlines the key steps for determining the selectivity of an inhibitor across the

serine hydrolase enzyme class in a complex proteome.

Proteome Preparation: SW620 cell conditioned media is collected and cleared of cellular

debris by centrifugation. The total protein concentration is determined and standardized

across all samples.

Inhibitor Incubation: The proteome is pre-incubated with varying concentrations of ABC99 or

a vehicle control (DMSO) for 1 hour at 37°C to allow for target engagement.

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a

fluorophosphonate-biotin (FP-biotin) conjugate, is added to the proteomes and incubated for

1 hour at room temperature. The probe covalently labels the active site of serine hydrolases

that have not been inhibited by ABC99.

Enrichment of Labeled Proteins: Streptavidin-agarose beads are added to the samples to

enrich for biotin-labeled proteins. The beads are washed extensively to remove non-

specifically bound proteins.

On-bead Digestion: The enriched proteins are digested into peptides using trypsin while still

bound to the beads.

Isobaric Labeling (Optional but recommended for multiplexing): Peptides from different

samples (e.g., vehicle vs. different ABC99 concentrations) can be labeled with isobaric tags

for quantitative multiplexed analysis.

LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of

peptides from each serine hydrolase.

Data Analysis: The abundance of peptides from each identified serine hydrolase in the

ABC99-treated samples is compared to the vehicle control. A reduction in peptide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15622051?utm_src=pdf-body
https://www.benchchem.com/product/b15622051?utm_src=pdf-body
https://www.benchchem.com/product/b15622051?utm_src=pdf-body
https://www.benchchem.com/product/b15622051?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


abundance indicates inhibition of the corresponding enzyme by ABC99.

Super TOPflash Wnt Signaling Assay
This luciferase reporter assay is used to measure the activity of the canonical Wnt signaling

pathway.

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10%

FBS. Cells are seeded in 96-well plates and co-transfected with the Super TOPflash reporter

plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla

luciferase plasmid (as a transfection control).

Preparation of Conditioned Media: Conditioned media from Wnt3a-expressing L-cells (a

source of active Wnt3a) and SW620 cells (a source of endogenous NOTUM) are prepared.

Inhibitor Treatment: The SW620 conditioned media is treated with various concentrations of

ABC99 or a vehicle control for a specified period.

Wnt/NOTUM Incubation: The inhibitor-treated SW620 conditioned media is then mixed with

the Wnt3a conditioned media and incubated to allow NOTUM to deacylate Wnt3a.

Cell Stimulation: The conditioned media mixture is then added to the transfected HEK293T

cells and incubated for 16-24 hours.

Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are

measured using a dual-luciferase reporter assay system.

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to

control for transfection efficiency. An increase in the luciferase signal in the presence of

ABC99 indicates the preservation of Wnt signaling due to the inhibition of NOTUM.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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